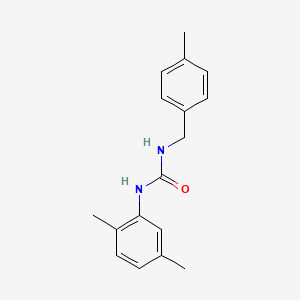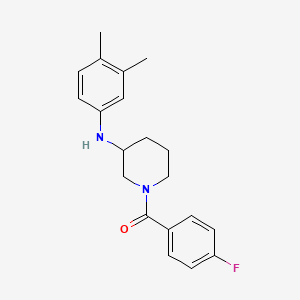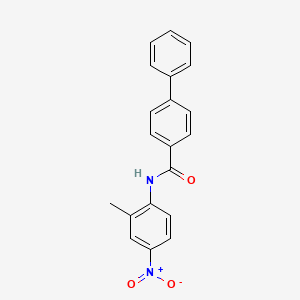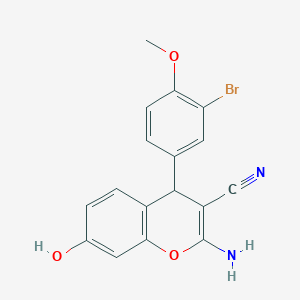
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea, also known as DMU, is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound is a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the central nervous system. DMU has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of neurobiology.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea acts as a potent inhibitor of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a range of effects on neuronal function. N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has also been shown to have other effects on neuronal signaling pathways, including the modulation of calcium channels and the inhibition of voltage-gated sodium channels.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the induction of neuronal apoptosis. These effects have been linked to a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has several advantages as a tool for scientific research, including its potent inhibitory effects on acetylcholinesterase and its ability to modulate neuronal signaling pathways. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research involving N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea, including the development of new treatments for neurological disorders, the investigation of its effects on other signaling pathways, and the exploration of its potential as a tool for studying neuronal development and plasticity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea, as well as its potential limitations and side effects.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea can be synthesized through a multi-step process involving the reaction of 2,5-dimethylaniline with 4-methylbenzylisocyanate. The resulting product is then purified through a series of chromatography steps to yield the final compound. This synthesis method has been widely used in the production of N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea for scientific research purposes.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has been used extensively in scientific research due to its potent inhibitory effects on acetylcholinesterase. This enzyme plays a critical role in the central nervous system, and its inhibition has been linked to a range of neurological disorders. N-(2,5-dimethylphenyl)-N'-(4-methylbenzyl)urea has been used to investigate the mechanisms underlying these disorders, as well as to develop potential treatments.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-5-8-15(9-6-12)11-18-17(20)19-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOBTZASAWBFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4956250.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4956272.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4956276.png)
![5-imino-2-(3-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956280.png)


![2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4956307.png)
![N-(4-acetylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4956315.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4956317.png)

![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)
